molecular formula C17H10BrN3S2 B608894 MDK03855 CAS No. 1454903-85-5

MDK03855

Cat. No.: B608894
CAS No.: 1454903-85-5
M. Wt: 400.31
InChI Key: CZGKLCQUUVSDMP-RGVLZGJSSA-N
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Description

MDK03855, also designated as A2AR antagonist 19, is a selective adenosine A2A receptor (A2AR) antagonist with the CAS registry number 1454903-85-5 . Adenosine A2A receptors are G-protein-coupled receptors (GPCRs) predominantly expressed in the brain, cardiovascular system, and immune cells.

Properties

CAS No.

1454903-85-5

Molecular Formula

C17H10BrN3S2

Molecular Weight

400.31

IUPAC Name

4-[(E)-(4-Bromobenzylidene)amino]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C17H10BrN3S2/c18-13-8-6-12(7-9-13)11-20-16-15(10-19)23-17(22)21(16)14-4-2-1-3-5-14/h1-9,11H/b20-11+

InChI Key

CZGKLCQUUVSDMP-RGVLZGJSSA-N

SMILES

N#CC1=C(/N=C/C2=CC=C(Br)C=C2)N(C3=CC=CC=C3)C(S1)=S

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A2AR antagonist 19; 

Origin of Product

United States

Comparison with Similar Compounds

Functional Analogues: Adenosine Receptor Antagonists

MDK03855 belongs to a class of adenosine receptor antagonists, which includes compounds like ISTH0036 and Preladenant. While direct comparative data for this compound are sparse, general contrasts can be drawn based on receptor selectivity and pharmacokinetic profiles:

Compound Target Receptor Selectivity (A2AR vs. A1R) IC50 (nM) Molecular Weight Key Applications
This compound A2AR Not reported Not reported Not available Neurodegenerative research
ISTH0036 A2AR >100-fold selectivity 1.2 438.5 g/mol Glaucoma, fibrosis
Preladenant A2AR >50-fold selectivity 1.1 428.5 g/mol Parkinson’s disease (discontinued)

Key Findings :

  • Selectivity : Preladenant and ISTH0036 exhibit high A2AR selectivity over A1R, a critical factor in minimizing off-target effects (e.g., cardiovascular side effects linked to A1R antagonism) . This compound’s selectivity profile remains uncharacterized in the provided evidence.

Structural Analogues: Trifluoromethyl-Substituted Compounds

This compound’s CAS number (1454903-85-5) suggests structural features such as a trifluoromethyl group, a common moiety in bioactive molecules for enhancing metabolic stability and binding affinity. Compounds with similar substituents include 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5) and 3'-(trifluoromethyl)acetophenone (CAS 918538-05-3) .

Compound (CAS) Molecular Formula Molecular Weight Similarity Score* Key Properties
This compound (1454903-85-5) Not reported Not available N/A A2AR antagonist
1-(3,5-bis(CF3)phenyl)propan-1-one (1533-03-5) C10H9F3O 202.17 g/mol 0.95 High lipophilicity (LogP: 3.2)
3'-(CF3)acetophenone (918538-05-3) C6H3Cl2N3 188.01 g/mol 0.92 CYP enzyme inhibitor

Key Findings :

  • Lipophilicity: The trifluoromethyl group in this compound likely enhances blood-brain barrier permeability compared to non-fluorinated analogues, a trait critical for central nervous system-targeted therapies .
  • Metabolic Stability : Fluorinated compounds like this compound may exhibit prolonged half-lives compared to hydroxyl- or amine-substituted analogues due to reduced oxidative metabolism .

Mechanistic Contrasts with Non-Adenosine Antagonists

This compound’s functional role as an antagonist can be contrasted with agonists or antagonists of unrelated receptors. For example:

  • Opc 4392 : A presynaptic dopamine D2 receptor agonist, structurally distinct but relevant in Parkinson’s research due to complementary mechanisms .
  • Proglumide : A cholecystokinin (CCK)-A/B receptor antagonist with overlapping applications in gastrointestinal protection but divergent molecular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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